![molecular formula C18H18N2O3 B13145980 9,10-Anthracenedione, 1-[[2-[(2-hydroxyethyl)amino]ethyl]amino]- CAS No. 105580-93-6](/img/structure/B13145980.png)
9,10-Anthracenedione, 1-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-((2-Hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione, also known as Mitoxantrone impurity A, is a synthetic anthraquinone derivative. This compound is notable for its structural complexity and its relevance in various scientific and industrial applications. It is primarily used as a reference standard in pharmaceutical research and has significant implications in the study of DNA topoisomerase II inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-((2-Hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Anthraquinone Core: The anthraquinone core is synthesized through a Friedel-Crafts acylation reaction, followed by oxidation.
Introduction of Amino Groups: The amino groups are introduced via nucleophilic substitution reactions, where the anthraquinone core reacts with ethylenediamine and 2-aminoethanol under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the Friedel-Crafts acylation and subsequent reactions.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures, including HPLC and NMR spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((2-((2-Hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have distinct chemical and physical properties .
Scientific Research Applications
1-((2-((2-Hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: The compound is studied for its interactions with DNA and its potential as a DNA topoisomerase II inhibitor.
Medicine: Research focuses on its potential anticancer properties and its role in the development of new chemotherapeutic agents.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 1-((2-((2-Hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione involves its interaction with DNA topoisomerase II. The compound intercalates into DNA, stabilizing the DNA-topoisomerase II complex and preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks and ultimately induces cell death. The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are related to DNA damage response and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: A well-known DNA topoisomerase II inhibitor with similar structural features.
Doxorubicin: Another anthraquinone derivative used as an anticancer agent.
Daunorubicin: Similar to doxorubicin, used in the treatment of leukemia
Uniqueness
1-((2-((2-Hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a reference standard and its potential in anticancer research highlight its significance in scientific and industrial applications .
Properties
CAS No. |
105580-93-6 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O3/c21-11-10-19-8-9-20-15-7-3-6-14-16(15)18(23)13-5-2-1-4-12(13)17(14)22/h1-7,19-21H,8-11H2 |
InChI Key |
GTHICKVZNHXYII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


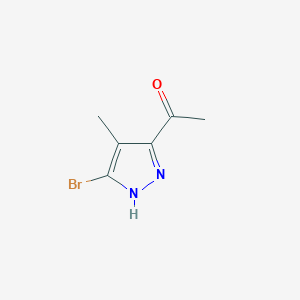
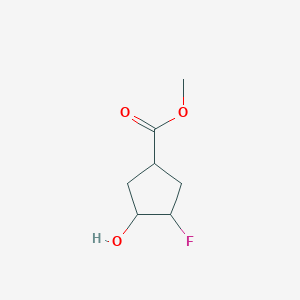
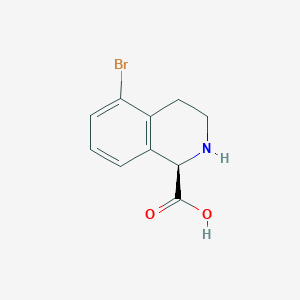
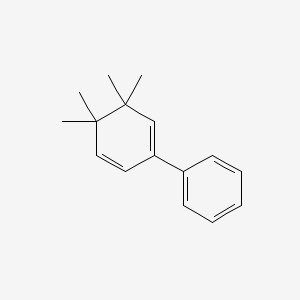
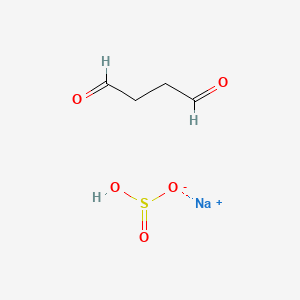

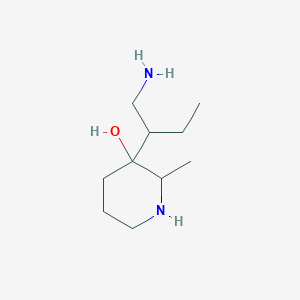

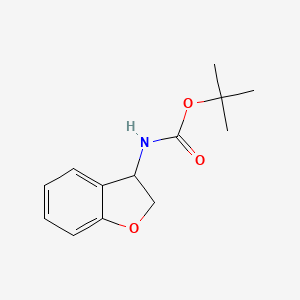
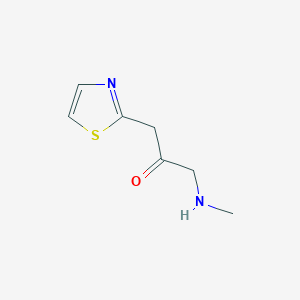
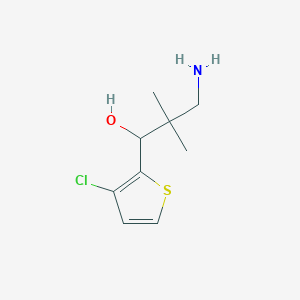
![Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B13145951.png)

![2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)-](/img/structure/B13145957.png)
